molecular formula C8H15N3 B8567193 4-(4-Aminobutyl)-5-methylimidazole

4-(4-Aminobutyl)-5-methylimidazole

Cat. No.: B8567193
M. Wt: 153.22 g/mol
InChI Key: XFZLAEXVWQCHMU-UHFFFAOYSA-N
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Description

4-(4-Aminobutyl)-5-methylimidazole is an imidazole derivative featuring a methyl group at the 5-position and a 4-aminobutyl chain at the 4-position of the imidazole ring. This compound has been studied in the context of histamine H-2 receptor inhibition, as evidenced by its structural role in analogs synthesized for pharmacological screening . The aminobutyl chain likely enhances solubility and receptor interaction, while the methyl group may influence steric and electronic properties.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

4-(5-methyl-1H-imidazol-4-yl)butan-1-amine

InChI

InChI=1S/C8H15N3/c1-7-8(11-6-10-7)4-2-3-5-9/h6H,2-5,9H2,1H3,(H,10,11)

InChI Key

XFZLAEXVWQCHMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Analogs from Histamine Receptor Studies

Key structural analogs synthesized by Smith Kline & French Laboratories include:

Compound Substituents Key Differences Pharmacological Relevance
4-(4-Aminobutyl)imidazole (a) No methyl group at position 5 Reduced steric bulk Lower receptor affinity (inferred)
4-(4-Aminobutyl)-5-bromoimidazole (c) Bromine at position 5 Increased electronegativity Potential enhanced binding via halogen interactions
4-(4-Aminobutyl)thiazole (d) Thiazole core replacing imidazole Altered heterocyclic electronics Modified receptor selectivity

Discussion :

  • However, the lack of methyl-induced electron effects could diminish binding stability.
  • Compound (c) : Bromine’s electronegativity may strengthen hydrogen bonding or dipole interactions with receptor residues, though its larger size could introduce steric clashes.
  • Compound (d) : The thiazole ring, with a sulfur atom replacing one nitrogen, alters electronic distribution and ring planarity, possibly shifting receptor specificity.

Thioether and Hydroxymethyl Derivatives

4-[[(2-Aminoethyl)thio]methyl]-5-methylimidazole

This compound (CAS 38603-73-5) features a thioether-linked aminoethyl chain instead of an aminobutyl group. Its dihydrobromide salt has a melting point of 194°C , suggesting higher crystallinity compared to the parent compound. The thioether group may enhance metabolic stability but reduce solubility due to hydrophobic effects.

4-Hydroxymethyl-5-methylimidazole

This analog (CAS 29636-87-1) replaces the aminobutyl chain with a hydroxymethyl group . Its smaller size may limit receptor interaction depth compared to the aminobutyl chain.

Benzimidazole and Triazole Hybrids

Compounds like 9a–9e () incorporate benzimidazole and triazole moieties. For example:

  • 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide These hybrids exhibit extended aromatic systems, which may enhance π-π stacking with receptors but introduce synthetic complexity. Docking studies suggest distinct binding poses compared to simpler imidazole derivatives .

Physicochemical and Pharmacological Data

Table 1: Comparative Properties of Selected Imidazole Derivatives

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity
4-(4-Aminobutyl)-5-methylimidazole C₈H₁₅N₃ 153.23 5-Me, 4-aminobutyl Not reported H-2 receptor inhibition
4-(4-Aminobutyl)-5-bromoimidazole C₇H₁₂BrN₃ 218.10 5-Br, 4-aminobutyl Not reported Not disclosed
4-[[(2-Aminoethyl)thio]methyl]-5-Me-imidazole (dihydrobromide) C₇H₁₅Br₂N₃S 333.09 Thioether, dihydrobromide salt 194 Cimetidine impurity
4-Hydroxymethyl-5-methylimidazole C₅H₈N₂O 112.13 5-Me, 4-hydroxymethyl Not reported Solubility modifier

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